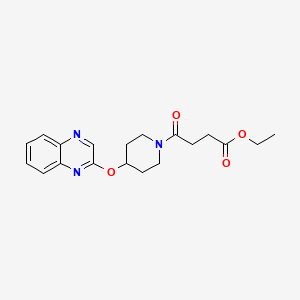

Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate

Description

Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate is a synthetic organic compound featuring a piperidine core substituted with a quinoxaline moiety via an ether linkage. The molecule also contains a butanoate ester group, which may influence its pharmacokinetic properties, such as solubility and metabolic stability. Quinoxaline derivatives are known for diverse biological activities, including antimicrobial, antiviral, and kinase-inhibitory effects.

Properties

IUPAC Name |

ethyl 4-oxo-4-(4-quinoxalin-2-yloxypiperidin-1-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-2-25-19(24)8-7-18(23)22-11-9-14(10-12-22)26-17-13-20-15-5-3-4-6-16(15)21-17/h3-6,13-14H,2,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKVHBAYSQFIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate typically involves multiple steps. One common method starts with the preparation of the quinoxaline derivative, which is then reacted with a piperidine derivative. The final step involves esterification to form the ethyl ester. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinoxaline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperidine-containing analogs, as exemplified by compounds listed in the Pharmacopeial Forum (). Below is a detailed comparison based on substituent variations and inferred pharmacological implications:

Core Structural Features

- Target Compound: Piperidine ring substituted with quinoxalin-2-yloxy group (ether linkage). Butanoate ester at the 4-position of the piperidine. Presence of a ketone group in the butanoate chain.

- Analog 1 (): Piperidine substituted with (E)-2,4-difluorophenyl(hydroxyimino)methyl group. Linked to a pyrido[1,2-a]pyrimidin-4-one moiety.

- Analog 2 (): Piperidine substituted with (Z)-2,4-difluorophenyl(hydroxyimino)methyl group. Same pyrido-pyrimidinone core as Analog 1.

- Analog 3 (): Piperidine substituted with 6-fluoro-1,2-benzisoxazol-3-yl group. Linked to a hydroxy-methylated pyrido-pyrimidinone.

Substituent Analysis and Implications

| Feature | Target Compound | Analogs (1–3) |

|---|---|---|

| Aromatic System | Quinoxaline (bicyclic N-heterocycle) | Difluorophenyl, benzisoxazole, pyrido-pyrimidinone |

| Linkage | Ether (C–O–C) | Hydroxyimino (C=N–OH), direct C–C bonds |

| Electron-Withdrawing Groups | None on quinoxaline | Fluorine (difluorophenyl, benzisoxazole) |

| Ester/Ketone Groups | Ethyl butanoate ester + ketone | Pyrimidinone ketone, hydroxy groups |

Key Observations:

Fluorine substituents in analogs (e.g., 6-fluoro-benzisoxazole) may improve metabolic stability and lipophilicity, whereas the quinoxaline’s nitrogen atoms could facilitate hydrogen bonding .

Linkage Flexibility: The ether linkage in the target compound offers conformational flexibility, which might reduce steric hindrance during target engagement compared to the rigid hydroxyimino group in analogs 1 and 2 .

Functional Groups: The ethyl butanoate ester in the target compound may act as a prodrug moiety, enhancing oral bioavailability compared to the pyrido-pyrimidinone ketones in analogs .

Hypothetical Pharmacological Properties

While experimental data are unavailable in the provided evidence, structural trends suggest:

- Target Compound: Potential for kinase inhibition (quinoxaline derivatives often target ATP-binding sites).

- Analogs 1–3: The pyrido-pyrimidinone core and fluorine substituents indicate possible CNS activity or antimicrobial effects.

Methodological Considerations

Structural determination of such compounds often relies on X-ray crystallography, with software like SHELX () being widely used for refinement. For example, SHELXL’s precision in handling small-molecule data could resolve subtle conformational differences between the target compound and its analogs .

Biological Activity

Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoxaline moiety linked to a piperidine ring , which is further connected to an ethyl 4-oxo-butanoate structure. The synthesis typically involves multi-step organic reactions, including:

- Preparation of the Quinoxaline Derivative : This can be achieved through the condensation of o-phenylenediamine with diketones.

- Formation of the Piperidine Ring : Cyclization reactions are employed to synthesize the piperidine ring.

- Linking Mechanism : An ether bond is formed between the quinoxaline and piperidine rings.

- Final Assembly : The butanoate moiety is attached through esterification reactions.

These steps are optimized in industrial settings to maximize yield and minimize environmental impact.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may modulate the activity of specific receptors, influencing various physiological processes.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can affect metabolic pathways.

- Signal Transduction Modulation : The compound may alter cellular responses by influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, quinoxaline derivatives have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens .

Anticancer Properties

In vitro studies have demonstrated that quinoxaline derivatives can exhibit anti-proliferative effects against cancer cell lines. Some compounds in this class have shown IC50 values in the low micromolar range, indicating their potential as anticancer agents . The mechanism often involves the inhibition of sirtuins, which are implicated in cancer progression.

Anti-inflammatory Effects

Certain derivatives have also been studied for their anti-inflammatory properties. For example, some quinoxaline-based compounds have been found to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting potential applications in treating inflammatory diseases .

Case Studies

-

Quinoxaline Derivatives as Anticancer Agents :

- A study evaluated several quinoxaline derivatives for their cytotoxic effects on human cancer cell lines, finding that some compounds significantly inhibited cell growth with mechanisms involving apoptosis induction.

-

Evaluation of Antimicrobial Activity :

- In a comparative study, various quinoxaline derivatives were tested against bacterial strains, revealing that certain modifications to the structure enhanced antibacterial efficacy compared to standard antibiotics.

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate, and how can reaction parameters be controlled to improve yield?

Methodological Answer: The synthesis typically involves coupling quinoxaline derivatives with piperidine-containing intermediates. Key steps include:

- Stepwise addition : Slow addition of reagents (e.g., maleic anhydride derivatives) to avoid side reactions, as demonstrated in analogous quinoline-based syntheses .

- Reflux conditions : Maintaining temperatures at 25–30°C during reagent addition, followed by prolonged reflux (24+ hours) to ensure completion .

- Purification : Use of column chromatography or recrystallization to isolate the ester product. Reaction progress should be monitored via TLC, with Rf values calibrated against known standards .

- Yield optimization : Adjusting stoichiometry (e.g., 1.05 eq of formyl esters) and solvent volume (40 V ethanol) to enhance efficiency .

Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the quinoxaline aromatic protons (δ 7.5–8.5 ppm), piperidine N–O linkage (δ 3.5–4.5 ppm), and ester carbonyl (δ ~170 ppm). Compare with analogous structures, such as oxyquinoline derivatives, to validate substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₄N₃O₄) with <2 ppm error. Use electrospray ionization (ESI) in positive mode for better ionization of nitrogen-rich heterocycles .

- Purity assessment : Integrate NMR signals to detect impurities (<2%) or use HPLC with a C18 column (acetonitrile/water gradient) .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) due to potential irritancy (H315/H319). Avoid inhalation (P261) and contact with skin (P264) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Label containers with GHS codes for flammability (H225) and acute toxicity (H301) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the pharmacological potential of this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with variations in the quinoxaline ring (e.g., halogenation) or piperidine substituents. Test for antimicrobial activity using disk diffusion assays (cf. oxyquinoline derivatives with MIC values ≤10 µg/mL) .

- Pharmacokinetic profiling : Measure logP (octanol/water partitioning) to assess lipophilicity. Use Caco-2 cell monolayers to predict intestinal absorption .

- Target engagement : Perform fluorescence polarization assays to evaluate binding to bacterial DNA gyrase, a target for related antimicrobial agents .

Q. What in vivo models are appropriate for assessing efficacy and toxicity?

Methodological Answer:

- Efficacy : Use murine models of bacterial infection (e.g., Staphylococcus aureus sepsis). Administer the compound intraperitoneally (10–50 mg/kg) and monitor survival rates over 72 hours .

- Toxicity : Conduct acute toxicity studies in rodents (OECD 423). Measure ALT/AST levels to assess hepatotoxicity and histopathology of liver/kidney tissues .

Q. How can computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model binding to the ATPase domain of heat shock protein 90 (HSP90), a target for anticancer agents. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .

- QSAR modeling : Train models on datasets of quinoxaline derivatives to predict IC₅₀ values against kinase targets. Use descriptors like polar surface area and H-bond donors .

Q. How do solvent polarity and reaction time affect stereochemical outcomes in synthesis?

Methodological Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in piperidine coupling, while nonpolar solvents (e.g., toluene) may stabilize intermediates via π-π stacking .

- Reaction time : Prolonged reflux (≥24 hours) ensures complete ring closure in quinoxaline formation. Monitor by ¹H NMR for disappearance of starting material signals (e.g., vinyl protons at δ 5.5–6.5 ppm) .

Q. What analytical methods resolve impurities from synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.